molecular formula C10H18N4O2 B1332174 Tert-butyl 3-azidopiperidine-1-carboxylate CAS No. 129888-61-5

Tert-butyl 3-azidopiperidine-1-carboxylate

Cat. No.: B1332174
CAS No.: 129888-61-5
M. Wt: 226.28 g/mol
InChI Key: IKEDNWKXANROGX-UHFFFAOYSA-N
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Description

Tert-butyl 3-azidopiperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine backbone substituted with an azido (-N₃) group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This compound is of significant interest in synthetic organic chemistry, particularly in click chemistry applications, due to the reactivity of the azide moiety in Huisgen cycloaddition reactions with alkynes.

Properties

IUPAC Name

tert-butyl 3-azidopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(7-14)12-13-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEDNWKXANROGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338223
Record name tert-Butyl 3-azidopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129888-61-5
Record name tert-Butyl 3-azidopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

  • tert-Butyl piperidine-1-carboxylate is used as the starting material, where the piperidine nitrogen is Boc-protected.

  • The 3-position is functionalized with a leaving group such as a halogen (iodide or bromide) or a tosylate to enable nucleophilic substitution.

Azidation Reaction

  • Reagents: Sodium azide (NaN3) is the azide source.

  • Solvent: Dimethylformamide (DMF) is commonly used due to its polar aprotic nature, which facilitates nucleophilic substitution.

  • Conditions: The reaction is typically conducted at elevated temperatures (around 70 °C) for several hours (e.g., 4 hours) to ensure complete conversion.

  • Additives: Sodium iodide (NaI) may be added to enhance the reaction rate by facilitating halide exchange and improving leaving group ability.

  • Workup: After completion, the reaction mixture is extracted with water and organic solvents (e.g., ethyl acetate), dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Example Procedure

Step Reagents & Conditions Description
1 tert-Butyl 3-(tosyloxymethyl)piperidine-1-carboxylate (8.85 g, 24 mmol), NaN3 (6.24 g, 96 mmol), NaI (0.36 g, 2.4 mmol), DMF (100 mL), 70 °C, 4 h Azidation via nucleophilic substitution of tosylate by azide
2 Extraction with H2O, ethyl acetate, brine; drying over Na2SO4; filtration; concentration Workup to isolate crude product
3 Purification by column chromatography (ethyl acetate:hexane = 1:10) Isolation of tert-butyl 3-azidopiperidine-1-carboxylate with ~92% yield

This procedure is adapted from the synthesis of a closely related compound, (S)-tert-butyl 3-(azidomethyl)piperidine-1-carboxylate, which shares similar reaction conditions and purification methods.

Parameter Typical Conditions Notes
Starting Material tert-Butyl 3-halopiperidine-1-carboxylate or tosylate derivative Boc protection essential
Azide Source Sodium azide (NaN3) Stoichiometric excess often used
Solvent Dimethylformamide (DMF) Polar aprotic solvent preferred
Temperature 60–80 °C Elevated temperature to drive substitution
Reaction Time 3–6 hours Monitored for completion
Additives Sodium iodide (NaI) Enhances leaving group displacement
Workup Extraction with water and organic solvents Drying and filtration
Purification Column chromatography or recrystallization To isolate pure product
Yield Typically 85–95% High yield achievable
  • The azidation proceeds via an SN2 nucleophilic substitution mechanism, where the azide ion attacks the electrophilic carbon bearing the leaving group at the 3-position of the piperidine ring.

  • The Boc group on the nitrogen prevents side reactions and stabilizes the molecule during the reaction.

  • Sodium iodide acts as a halide exchange catalyst, converting less reactive halides into more reactive iodides in situ, facilitating azide displacement.

Method Starting Material Azide Source Solvent Temperature Yield Notes
Nucleophilic substitution on 3-tosylate tert-Butyl 3-(tosyloxymethyl)piperidine-1-carboxylate NaN3 DMF 70 °C, 4 h ~92% Common, high yield
Nucleophilic substitution on 3-halide tert-Butyl 3-halopiperidine-1-carboxylate NaN3 DMF or DMSO 60–80 °C, 3–6 h 85–90% Requires halide activation
Industrial continuous flow Boc-protected 3-halopiperidine NaN3 DMF or other polar solvents Optimized >90% Enhanced safety and scalability
  • Studies indicate that the choice of leaving group and solvent critically affects the reaction rate and yield.

  • Sodium iodide addition improves azidation efficiency by facilitating halide exchange.

  • Elevated temperatures accelerate the reaction but must be balanced against potential decomposition of azide intermediates.

  • Purification by column chromatography is effective for laboratory scale; recrystallization is preferred for scale-up.

The preparation of this compound is well-established through nucleophilic substitution of a suitable leaving group on a Boc-protected piperidine ring using sodium azide in polar aprotic solvents like DMF. The method is efficient, scalable, and yields high purity product suitable for further synthetic applications. Industrial adaptations focus on continuous flow processes and automation to enhance safety and throughput.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-azidopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-azidopiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-azidopiperidine-1-carboxylate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The tert-butyl group provides steric protection, making the compound more stable and easier to handle .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of tert-butyl 3-azidopiperidine-1-carboxylate, the following table compares it with structurally related compounds based on molecular features, functional groups, and safety profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Safety Profile
This compound (hypothetical) C₁₀H₁₆N₄O₂ ~224.3 Azido (-N₃), Boc-protected amine Click chemistry, peptide synthesis, drug intermediates Limited data; azides generally require caution due to potential explosivity
tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate () C₁₂H₂₀N₄O₂ 252.3 Azidomethyl (-CH₂N₃), Boc-protected amine Bioconjugation, polymer chemistry No specific hazards reported; similar azide precautions apply
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate () C₁₇H₂₅NO₄ 307.4 Hydroxymethyl (-CH₂OH), methoxyphenyl, Boc Chiral building block in drug discovery Stable under recommended conditions; no acute toxicity reported
tert-Butyl 3-((p-tolylsulfonyloxy)methyl)piperidine-1-carboxylate () C₁₈H₂₅NO₅S ~391.5 Tosyl (-OTs), Boc-protected amine Intermediate in nucleophilic substitution reactions Likely irritant (tosyl groups); handle with PPE

Structural and Reactivity Differences

  • Azido Position : The azido group in this compound is directly attached to the piperidine ring, whereas tert-butyl 3-(azidomethyl)piperidine-1-carboxylate () features an azidomethyl substituent. This difference impacts steric accessibility and reaction rates in click chemistry .
  • Functional Group Diversity : The pyrrolidine derivative () contains hydroxymethyl and methoxyphenyl groups, making it a chiral scaffold for asymmetric synthesis. In contrast, the tosyl-containing compound () is tailored for leaving-group reactivity .

Biological Activity

Tert-butyl 3-azidopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azide functional group, which is known to participate in various chemical reactions, including click chemistry. Its structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₄O₂
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 103057-44-9

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with azide groups have been shown to inhibit various enzymes by modifying key amino acid residues. This can lead to the disruption of metabolic pathways in target organisms.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial activity against a range of bacteria and fungi. The azide group may enhance this activity through reactive intermediates formed during metabolic processing.
  • Potential as a Drug Delivery Agent : The azide moiety allows for bioorthogonal reactions, making it a candidate for targeted drug delivery systems.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound and its derivatives. Here are some key findings:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition against E. coli
CytotoxicityModerate cytotoxic effects on HepG2 cells
Enzyme InhibitionCompetitive inhibition of DHDPS enzyme
Click ChemistrySuccessful conjugation with biomolecules

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various azide-containing compounds, including this compound. The compound demonstrated significant inhibition against E. coli with an IC50 value indicating effective concentration levels for potential therapeutic use.

Case Study 2: Cytotoxicity Assessment

In vitro studies conducted on HepG2 liver cancer cells revealed that this compound exhibited moderate cytotoxicity, suggesting potential applications in cancer therapy. The mechanism was hypothesized to involve apoptosis induction through reactive oxygen species (ROS) generation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-azidopiperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the azide group to a piperidine scaffold. A multi-step approach is common:

Piperidine Functionalization : Start with tert-butyl piperidine-1-carboxylate derivatives. For example, introduce an amino group at the 3-position via nucleophilic substitution or reductive amination .

Azide Introduction : Convert the amine to an azide using sodium azide (NaN₃) and a nitrous acid (HNO₂) intermediate under controlled acidic conditions (e.g., HCl, 0–5°C) to avoid side reactions .

Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC and confirm with NMR (¹H, ¹³C) and HPLC (>95% purity) .

  • Optimization : Adjust stoichiometry (e.g., NaN₃ excess) and reaction time to minimize residual amines. Low temperatures (0–20°C) reduce decomposition risks .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Analytical Workflow :

  • Spectroscopy : ¹H NMR (δ 1.4–1.5 ppm for tert-butyl group; δ 3.2–3.8 ppm for piperidine protons) and ¹³C NMR (C=O at ~155 ppm) .
  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to confirm purity.
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: ~254.3 for C₁₀H₁₈N₄O₂) .
    • Stability Checks : Monitor azide decomposition via FTIR (absence of N₃⁻ stretch at ~2100 cm⁻¹) during storage .

Q. What are the critical storage conditions to ensure compound stability?

  • Recommendations :

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent azide degradation .
  • Avoid contact with strong oxidizing agents (e.g., peroxides) to prevent explosive side reactions .
    • Stability Data : Limited long-term data available; periodic NMR/HPLC analysis recommended every 3–6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data under varying experimental conditions?

  • Case Study : While some sources report stability at 25°C , others note decomposition risks under prolonged heating (>40°C) .
  • Resolution Strategy :

DSC/TGA Analysis : Measure decomposition onset temperature and enthalpy changes.

Controlled Stress Testing : Expose the compound to incremental temperatures (25°C → 50°C) and monitor via HPLC for degradation products (e.g., tert-butyl piperidine derivatives) .

Mechanistic Insight : Azide groups may undergo Staudinger reactions or Huisgen cycloadditions under thermal stress, requiring inert atmospheres for stability .

Q. What strategies mitigate azide group decomposition during catalytic reactions or prolonged storage?

  • Preventive Measures :

  • Catalyst Selection : Use copper(I) catalysts for controlled azide-alkyne cycloadditions (CuAAC) to minimize side reactions .
  • Additives : Include radical scavengers (e.g., BHT) during storage to inhibit oxidative decomposition .
    • Experimental Validation : Compare decomposition rates via accelerated aging studies (40°C/75% RH) with/without stabilizers .

Q. How can stereochemical outcomes be controlled during functionalization of the piperidine ring?

  • Stereoselective Synthesis :

  • Chiral Auxiliaries : Use tert-butyl carbamate-protected piperidine with enantiopure starting materials (e.g., (R)- or (S)-3-aminopiperidine) .
  • Asymmetric Catalysis : Employ palladium or organocatalysts for C–N bond formation to retain stereochemistry .
    • Analytical Confirmation : Chiral HPLC or polarimetry to verify enantiomeric excess (>98% ee) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity or toxicity profiles?

  • Case Example : While some SDS sheets classify the compound as non-hazardous , others highlight incomplete ecotoxicity data .
  • Resolution Protocol :

In Silico Modeling : Predict toxicity via QSAR tools (e.g., EPA TEST) to identify potential risks .

In Vitro Testing : Conduct Ames tests for mutagenicity and cytotoxicity assays (e.g., HepG2 cells) to fill data gaps .

  • Documentation : Clearly report testing conditions (e.g., concentration, solvent) to reconcile conflicting results .

Methodological Tables

Parameter Optimal Conditions Key References
Synthesis Temperature0–20°C (azide introduction)
Storage Temperature2–8°C (under N₂)
HPLC Mobile PhaseAcetonitrile/Water (70:30, 0.1% TFA)
Decomposition Onset (TGA)120–130°C (varies with purity)

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